molecular formula C6H6N2O4S B1527619 5-Sulfamoylpyridine-2-carboxylic acid CAS No. 1308677-67-9

5-Sulfamoylpyridine-2-carboxylic acid

Cat. No.: B1527619
CAS No.: 1308677-67-9
M. Wt: 202.19 g/mol
InChI Key: QEYUHTHXJXUUNE-UHFFFAOYSA-N
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Description

5-Sulfamoylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O4S. It is a derivative of pyridine, featuring a sulfamoyl group attached to the fifth position and a carboxylic acid group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Sulfamoylpyridine-2-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis begins with pyridine-2-carboxylic acid as the starting material.

  • Sulfamoylation: The pyridine ring is sulfamoylated using sulfamoyl chloride in the presence of a base such as triethylamine.

  • Purification: The resulting product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Sulfamoylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the pyridine ring to more oxidized forms.

  • Reduction: Reduction reactions can reduce the pyridine ring or the carboxylic acid group.

  • Substitution: Substitution reactions can replace hydrogen atoms on the pyridine ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions often use nucleophiles such as amines or halides under specific conditions.

Major Products Formed:

  • Oxidation Products: Pyridine-N-oxide derivatives.

  • Reduction Products: Reduced pyridine derivatives or alcohols.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Sulfamoylpyridine-2-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: It can serve as a probe in biological studies to understand enzyme mechanisms.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Sulfamoylpyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

5-Sulfamoylpyridine-2-carboxylic acid is similar to other sulfonamide derivatives and pyridine derivatives. Some similar compounds include:

  • Sulfanilamide: A well-known sulfonamide used in antibacterial applications.

  • Pyridine-2-carboxylic acid: The parent compound without the sulfamoyl group.

  • 5-Aminopyridine-2-carboxylic acid: A derivative with an amino group instead of the sulfamoyl group.

Uniqueness: this compound is unique due to its combination of sulfamoyl and carboxylic acid groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

5-sulfamoylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYUHTHXJXUUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308677-67-9
Record name 5-sulfamoylpyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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